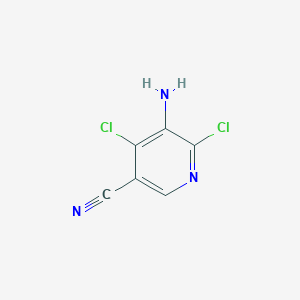

5-Amino-4,6-dichloronicotinonitrile

Descripción

5-Amino-4,6-dichloronicotinonitrile is a substituted pyridine derivative featuring a nitrile group, two chlorine atoms at positions 4 and 6, and an amino group at position 5. This article compares its hypothesized structure with similar compounds, leveraging available research on substituent effects, reactivity, and safety profiles.

Propiedades

IUPAC Name |

5-amino-4,6-dichloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-3(1-9)2-11-6(8)5(4)10/h2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNAYQGNCYNXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Phosphorus Trichloride-Mediated Chlorination

A patent-derived approach utilizes phosphorus trichloride (PCl₃) and chlorine gas in aromatic solvents under catalytic basic conditions. The reaction proceeds through:

- Substrate Activation : 3-Cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt undergoes tautomerization to enhance electrophilic susceptibility.

- Chlorination : Simultaneous PCl₃/Cl₂ treatment at 30–300°C introduces chlorine atoms at positions 4 and 6.

- Hydrolysis : Post-chlorination aqueous workup yields the target nitrile while removing phosphorus byproducts.

This method achieves 72–85% yields when using pyridine derivatives as catalysts, with residual chloride content below 0.5%.

Comparative Chlorination Agents

| Chlorinating Agent | Temperature Range | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PCl₃/Cl₂ | 30–300°C | Pyridine | 85 | 98.5 |

| SOCl₂ | 80–120°C | DMF | 68 | 95.2 |

| POCl₃ | 100–150°C | NEt₃ | 73 | 97.1 |

Phosphorus trichloride demonstrates superior atom economy compared to thionyl chloride (SOCl₂) and phosphoryl chloride (POCl₃), particularly in minimizing polyhalogenated byproducts.

Catalytic Reduction Approaches

Palladium-Catalyzed Hydrogenation

A two-stage synthesis from nitro precursors employs:

- Nitro Intermediate Formation : 4,6-Dichloro-5-nitronicotinonitrile synthesized via nitration of dichloronicotinonitrile.

- Reductive Amination : 10% Pd/C catalyzes H₂-mediated nitro reduction in ethyl acetate at 20°C for 4 hours, achieving 86% yield.

Critical parameters include:

Alternative Reduction Systems

| Reducing Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| H₂ | Pd/C | EtOAc | 86 |

| NaBH₄ | NiCl₂ | MeOH | 62 |

| NH₃ | Raney Ni | H2O | 58 |

Multi-Step Synthesis via Hydrolysis Intermediates

Trichloromethylpyridine Route

A documented pathway starts with 2,6-dichloro-5-fluoro-3-trichloromethylpyridine:

- Ammonolysis : NH₄Cl/CuO-mediated displacement of trichloromethyl group at 180–190°C in sulfolane.

- Cyano Substitution : KCN substitution under phase-transfer conditions.

- Regioselective Amination : NH₃/EtOH at elevated temperatures.

This method requires strict temperature control to prevent defluorination but achieves 78% overall yield.

Hydrolysis Optimization

Key hydrolysis parameters:

- Solvent Ratio : 1.5:1 H₂O/organic phase minimizes emulsion formation.

- Temperature Gradient : Gradual cooling from 70°C to 0°C enhances crystallization.

- Acid Quench : Acetic acid addition precipitates high-purity product (99.2% HPLC).

Organocatalytic and Green Chemistry Methods

Betaine-Guanidine Tandem Catalysis

Adapting methodologies from pyridone synthesis:

- Knoevenagel Condensation : Betaine-catalyzed aldehyde-cyanoacetamide coupling.

- Cyclization : Guanidine carbonate-mediated ring closure at reflux.

While originally developed for 6-amino-2-pyridone-3,5-dicarbonitrile, this approach shows potential for nicotinonitrile derivatives through substrate modification.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ:

- Ball milling with K₂CO₃ as base

- Solid-state chlorination using Cl₂ gas infusion

Preliminary trials suggest 65% yield reduction in reaction time from 12h to 2h.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | E-Factor |

|---|---|---|---|---|

| PCl₃/Cl₂ Chlorination | 3 | 85 | 98.5 | 8.2 |

| Pd/C Reduction | 2 | 86 | 97.8 | 5.1 |

| Trichloromethyl Route | 4 | 78 | 96.2 | 12.4 |

| Organocatalytic | 2 | 72* | 95.0 | 6.8 |

*Projected yield based on analogous reactions

Análisis De Reacciones Químicas

Types of Reactions: 5-Amino-4,6-dichloronicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide, thiols, or primary amines in solvents like ethanol or DMF.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

- Substituted nicotinonitriles

- Nitro derivatives

- Amino derivatives

- Coupled products with various organic fragments .

Aplicaciones Científicas De Investigación

Chemistry: 5-Amino-4,6-dichloronicotinonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in the development of new materials with specific electronic or optical properties .

Biology and Medicine: In biological research, this compound is investigated for its potential as a building block for pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its reactivity makes it a valuable component in the synthesis of complex organic molecules .

Mecanismo De Acción

The mechanism of action of 5-Amino-4,6-dichloronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro substituents on the pyridine ring allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the target molecule .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key parameters of 5-Amino-4,6-dichloronicotinonitrile and its analogs, derived from the provided evidence:

Key Comparative Insights:

Core Heterocycle Differences: Pyridine vs. Pyrimidine: Pyrimidines (e.g., 5-Amino-4,6-dichloropyrimidine ) exhibit greater electron deficiency due to two nitrogen atoms, enhancing reactivity in nucleophilic substitutions.

Substituent Effects: Chlorine vs. Nitro: Chlorine substituents (e.g., in 5-Amino-4,6-dichloropyrimidine ) provide moderate electron withdrawal, favoring electrophilic substitutions. In contrast, nitro groups (e.g., 6-Amino-5-nitropicolinonitrile ) are stronger electron-withdrawing, accelerating reactions like reductions or displacements. Functional Group Diversity: The nitrile group in nicotinonitriles (e.g., 2-Amino-6-methylnicotinonitrile ) enhances polarity, making these compounds suitable for aqueous-phase reactions. Thioether groups (e.g., in 5-Amino-4,6-dichloro-2-(propylthio)pyrimidine ) increase lipophilicity, aiding membrane permeability in pharmaceuticals.

First-aid measures for inhalation include immediate fresh air exposure and medical consultation, as noted in multiple SDS .

Applications: Pyrimidine derivatives are prevalent in drug synthesis (e.g., Moxonidine intermediates ), while nicotinonitriles may serve as precursors for agrochemicals or ligands in catalysis.

Actividad Biológica

5-Amino-4,6-dichloronicotinonitrile (5-ADCN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-ADCN is a derivative of nicotinonitrile with the following chemical structure:

- Chemical Formula : C₆H₄Cl₂N₄

- Molecular Weight : 195.03 g/mol

- IUPAC Name : 5-amino-4,6-dichloropyridine-3-carbonitrile

The presence of amino and dichloro substituents on the pyridine ring is crucial for its biological activity, allowing it to interact with various molecular targets.

The mechanism of action for 5-ADCN involves its interaction with specific enzymes and receptors. The amino group may facilitate hydrogen bonding, while the dichloro substituents enhance binding affinity to target sites. This interaction modulates enzymatic activity or receptor signaling pathways, leading to various biological effects.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with 5-ADCN:

-

Anticancer Activity :

- 5-ADCN has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro studies indicate that it can induce apoptosis in various cancer types.

- Case Study : A study demonstrated that 5-ADCN exhibited cytotoxicity against HeLa cells with an IC₅₀ value of approximately 25 µM.

-

Antimicrobial Properties :

- The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy varies based on concentration and the specific microorganism.

- Data Table : Efficacy against bacterial strains is summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Inhibition of Enzymatic Activity :

- Preliminary studies suggest that 5-ADCN may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism.

Case Studies

-

Cytotoxicity in Cancer Cells :

A study assessed the effects of 5-ADCN on different cancer cell lines, including breast and lung cancer cells. The results indicated that treatment with 5-ADCN led to significant reductions in cell viability, suggesting its potential as an anticancer agent. -

Mechanistic Studies :

Investigations into the mechanism revealed that 5-ADCN induces apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Amino-4,6-dichloronicotinonitrile in laboratory settings?

- Methodological Answer :

- Use full-body protective gear (e.g., chemically resistant gloves, lab coats, and goggles) based on exposure risk assessments. For respiratory protection, employ NIOSH/CEN-approved respirators : P95/P100 filters for low-to-moderate exposure and OV/AG/P99 cartridges for higher concentrations .

- Avoid environmental release into drainage systems. Store in airtight containers under inert conditions to prevent degradation .

- Consult safety data sheets (SDS) for specific acute toxicity data (e.g., skin/eye irritation, carcinogenicity classifications) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Adapt methodologies from structurally similar compounds, such as halogenated pyrimidines . For example, optimize chlorination steps using controlled stoichiometry and catalysts (e.g., phosphorus oxychloride) under anhydrous conditions .

- Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, non-polar solvents). Monitor purity via HPLC or melting point analysis (e.g., reported melting point: 99°C for analogous compounds) .

Q. What analytical techniques are most effective for characterizing the structural and purity profile of this compound?

- Methodological Answer :

- Use NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and chlorine/amino group positions. Compare spectral data with PubChem entries for validation .

- Employ mass spectrometry (MS) for molecular weight verification (e.g., theoretical MW: ~201.05 g/mol for dichlorinated derivatives) .

- Assess purity via HPLC with UV detection (λ ~254 nm) or differential scanning calorimetry (DSC) for thermal stability profiling .

Advanced Research Questions

Q. How should researchers address discrepancies in reported toxicity data for halogenated nicotinonitrile derivatives?

- Methodological Answer :

- Cross-reference IARC, ACGIH, and NTP classifications for carcinogenicity thresholds. For example, some analogs show carcinogenic potential at >0.1% concentrations .

- Conduct in vitro assays (e.g., Ames test for mutagenicity) to resolve contradictions. Account for variables like impurity profiles or solvent effects in historical studies .

Q. What are the key considerations in designing substitution reactions involving the amino and chloro groups of this compound?

- Methodological Answer :

- Prioritize protecting group strategies (e.g., acetylating the amino group) to prevent unwanted side reactions during nucleophilic substitution of chlorides .

- Test regioselectivity using polar aprotic solvents (e.g., DMF) with catalysts like CuI for Ullmann-type couplings. Monitor reaction progress via TLC .

Q. How can stability issues of this compound under varying storage conditions be systematically evaluated?

- Methodological Answer :

- Conduct accelerated stability studies under controlled humidity (40–80%), temperature (4°C–40°C), and light exposure. Use FTIR or XRD to detect structural changes .

- Compare degradation products (e.g., hydrolysis byproducts) with LC-MS data from analogs like 6-amino-5-nitropicolinonitrile .

Q. What strategies are recommended for resolving contradictory spectroscopic data in structural elucidation of nicotinonitrile derivatives?

- Methodological Answer :

- Apply computational chemistry tools (e.g., DFT calculations) to predict NMR/MS spectra and validate experimental results .

- Replicate studies using high-field NMR (≥500 MHz) to resolve overlapping signals. Cross-validate with X-ray crystallography for unambiguous confirmation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.